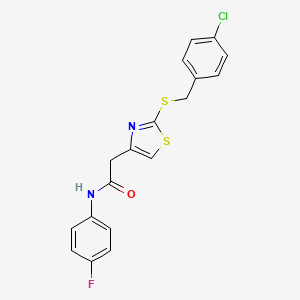

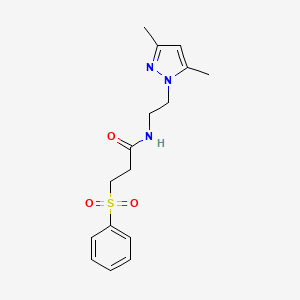

![molecular formula C15H11N3O3S2 B2430107 N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide CAS No. 899941-43-6](/img/structure/B2430107.png)

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis

The aromaticity of the thiazole ring allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

- Thiazole derivatives, including compounds like N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide, have shown promising antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the compound’s mechanism of action and potential applications in treating infections is crucial.

- Thiazoles have been studied for their anticancer activity. N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide may exhibit cytotoxic effects on cancer cells . Researchers investigate its impact on different cancer types, potential targets, and pathways involved.

- Compounds containing thiazole moieties often possess anti-inflammatory properties. N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide could be explored as an anti-inflammatory agent, potentially modulating inflammatory pathways .

- Thiazoles may act as antioxidants, protecting cells from oxidative stress. Investigating the antioxidant potential of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide could provide insights into its therapeutic applications .

- Some thiazole derivatives exhibit hepatoprotective activity, safeguarding liver cells against damage. Researchers could explore whether N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide has similar effects .

- Researchers have investigated thiazole-based compounds for their inhibitory effects on enzymes. For instance, N-(6-Arylbenzo[d]thiazole-2-thiol) derivatives were examined for urease inhibition . Studying the compound’s interaction with specific enzymes can reveal potential therapeutic applications.

Antimicrobial Activity

Anticancer Potential

Anti-Inflammatory Properties

Antioxidant Activity

Hepatoprotective Effects

Enzyme Inhibition

Future Directions

properties

IUPAC Name |

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-22-11-5-6-12-13(8-11)23-15(16-12)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPSJKWSANMXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Difluoro-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2430027.png)

![[4-(Pyridin-3-ylmethyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2430031.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]acetamide](/img/structure/B2430035.png)

![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2430037.png)

![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)

![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)